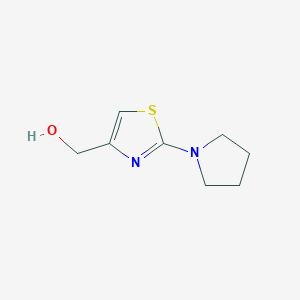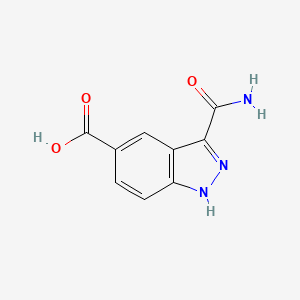
trans-3-aminocyclohexanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-aminocyclohexanecarboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of tert-butyl carbamate (N-Boc) as a protecting group, which is later deprotected using hydrogen chloride gas under solvent-free conditions .
Industrial Production Methods
Industrial production of trans-3-aminocyclohexanecarboxamide hydrochloride often involves scalable and sustainable methods. The ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor is one such method. This approach allows for the controlled and stoichiometric release of hydrogen chloride gas, making the process efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
trans-3-aminocyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.
Aplicaciones Científicas De Investigación
trans-3-aminocyclohexanecarboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of trans-3-aminocyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to trans-3-aminocyclohexanecarboxamide hydrochloride include:
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both amine and carboxamide functional groups
Propiedades
Fórmula molecular |
C7H15ClN2O |
|---|---|
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
(1S,3S)-3-aminocyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m0./s1 |
Clave InChI |
ZCFBGXVDLNNMDE-GEMLJDPKSA-N |
SMILES isomérico |
C1C[C@@H](C[C@H](C1)N)C(=O)N.Cl |
SMILES canónico |
C1CC(CC(C1)N)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)

![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)








![3-[(2-Hydroxyethoxy)methyl]benzonitrile](/img/structure/B8506543.png)
